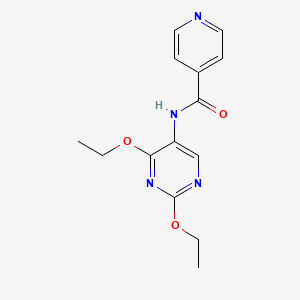![molecular formula C10H18N2O2 B2487885 3-{[(Oxolan-2-yl)methyl]amino}piperidin-2-one CAS No. 1247216-37-0](/img/structure/B2487885.png)
3-{[(Oxolan-2-yl)methyl]amino}piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(Oxolan-2-yl)methyl]amino}piperidin-2-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as 2-Oxomethyl-3-(oxolan-2-ylamino)piperidine and is commonly referred to as OMP. OMP is a cyclic amine that contains a piperidine ring and an oxolane ring, making it an interesting molecule for further study.
Scientific Research Applications
Synthesis and Chemical Properties
Bis-amino Methylation
A study by Lohar et al. (2016) describes an environmentally benign method for synthesizing 3,5-dispirosubstituted piperidines, which includes compounds similar to 3-{[(Oxolan-2-yl)methyl]amino}piperidin-2-one. This process involves cyclo-condensation reactions and has shown potential for antibacterial activity against various bacteria (Lohar, Jadhav, Kumbhar, Mane, & Salunkhe, 2016).
Synthesis of Piperidine Derivatives
The synthesis of piperidine derivatives, which include structures akin to this compound, has been explored by Boto et al. (2001). Their study provides insights into synthesizing 2,3-disubstituted pyrrolidines and piperidines, highlighting the versatility and potential applications of these compounds in various scientific domains (Boto, Hernández, de Leon, & Suárez, 2001).
Pharmacological Applications
CGRP Receptor Antagonist
A study by Cann et al. (2012) discusses the synthesis of a potent calcitonin gene-related peptide (CGRP) receptor antagonist. This research is significant as it involves the development of stereoselective and economical synthesis methods for compounds that are structurally related to this compound (Cann et al., 2012).
Anti-Angiogenic and DNA Cleavage Activities
Kambappa et al. (2017) synthesized novel piperidine-4-carboxamide derivatives and evaluated their efficacy in inhibiting angiogenesis and DNA cleavage. This indicates the potential biomedical applications of compounds structurally related to this compound in cancer research (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).
Material Science Applications
- Corrosion Inhibition: A study by Verma et al. (2016) investigates 3-amino alkylated indoles, which share structural similarities with this compound, as corrosion inhibitors for mild steel. This suggests potential applications in material protection and engineering (Verma, Quraishi, Ebenso, Obot, & Assyry, 2016).
Safety and Hazards
As with any chemical compound, safety precautions are essential. Researchers handling 3-{[(Oxolan-2-yl)methyl]amino}piperidin-2-one should adhere to standard laboratory practices, including proper protective equipment, ventilation, and waste disposal. Specific toxicity data and hazards associated with this compound require further investigation .
Mechanism of Action
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals . It also contains an oxolane ring, which is found in various natural products and drugs. These structural features suggest that it could interact with a variety of biological targets, but without specific studies, it’s hard to say exactly what these might be.
Properties
IUPAC Name |
3-(oxolan-2-ylmethylamino)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c13-10-9(4-1-5-11-10)12-7-8-3-2-6-14-8/h8-9,12H,1-7H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOCPWQCCDOLQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[bis(3,4-difluorobenzyl)amino]-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2487802.png)
![2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2487807.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2487810.png)
![4-[6-[(2-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2487811.png)
![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl acetate](/img/structure/B2487813.png)

![N-benzyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2487818.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide](/img/structure/B2487819.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2487820.png)
![benzyl (2-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2487821.png)
![2-Chloro-5-methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid](/img/structure/B2487822.png)
![6-((2-oxo-2-phenylethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2487823.png)
![Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B2487824.png)
![Benzyl 3-chlorosulfonyl-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2487825.png)
